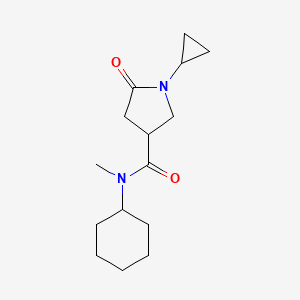![molecular formula C16H17FN2O B7515376 (3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone, also known as "FPMPM," is a chemical compound that has been studied for its potential applications in scientific research.
作用机制
The mechanism of action of FPMPM involves its binding to the sigma-1 receptor, which leads to various downstream effects. It has been shown to modulate the activity of ion channels, enhance neuronal survival, and regulate the release of neurotransmitters. FPMPM has also been shown to have anti-inflammatory effects and may play a role in the regulation of immune function.
Biochemical and Physiological Effects:
FPMPM has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects in neurological disorders. FPMPM has also been shown to have antioxidant properties and may protect against oxidative stress. Additionally, FPMPM has been shown to have anti-inflammatory effects and may play a role in the regulation of immune function.
实验室实验的优点和局限性
One advantage of using FPMPM in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this receptor. However, one limitation is that FPMPM may have off-target effects on other receptors and cellular processes. Additionally, the synthesis of FPMPM can be complex and may require specialized equipment and expertise.
未来方向
There are several potential future directions for research on FPMPM. One area of focus could be on its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of focus could be on its potential anti-inflammatory and immune-regulating effects. Additionally, further research could be done on the synthesis of FPMPM and its potential modifications to improve its efficacy and specificity.
In conclusion, FPMPM is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has a high affinity for the sigma-1 receptor and has been used as a tool to study this receptor and its role in various neurological disorders. FPMPM has various biochemical and physiological effects, including modulation of ion channels, enhancement of neuronal survival, and regulation of neurotransmitter release. While there are advantages to using FPMPM in lab experiments, there are also limitations, and further research is needed to fully understand its potential applications.
合成方法
FPMPM can be synthesized through a multi-step process involving various chemical reactions. One method involves the reaction of 3-fluoroacetophenone with 2-(1-methylpyrrol-2-yl)pyrrolidine in the presence of a base catalyst. This is followed by a reaction with formaldehyde and reduction with sodium borohydride to yield FPMPM.
科学研究应用
FPMPM has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes including neurotransmission, ion channel regulation, and cell survival. FPMPM has been used as a tool to study the sigma-1 receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
(3-fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-18-9-3-7-14(18)15-8-4-10-19(15)16(20)12-5-2-6-13(17)11-12/h2-3,5-7,9,11,15H,4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZBNOIEJJMGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)

![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)



![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)
![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)


![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)
